molecular formula C14H21N3O B1455928 2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one CAS No. 1361120-35-5

2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one

Cat. No. B1455928
M. Wt: 247.34 g/mol
InChI Key: KFRMGTDEFPVLCX-LBPRGKRZSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine involves various methods, including cyclization reactions. One example is the synthesis of 3-methyl-6-(thiophen-2-yl)pyridazine , which forms brown crystals with a melting point of 125–127 °C .


Molecular Structure Analysis

In the single crystal X-ray structure of 3-methyl-6-(thiophen-2-yl)pyridazine , the molecule adopts a planar topography due to an energetically productive N-to-Sσ* interaction. The torsion angle between the thiophene and pyridazine rings is minimal, and the N-to-S distance is significant .


Chemical Reactions Analysis

Pyridazine derivatives have diverse pharmacological activities. Their easy functionalization at various ring positions makes them valuable building blocks for drug design. For instance, bemor-adan , a 6-benzoxazinylpyridazine derivative, has been evaluated for inhibition of PDE3 in vitro and positive inotropic activity in vivo .

Scientific Research Applications

H₃ Receptor Antagonism

A class of compounds including "2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one" has been identified as potent histamine H₃ receptor antagonists. These compounds were synthesized to improve pharmacokinetic profiles and were found to possess good drug-like properties and in vivo activity, indicating their potential in therapeutic applications related to the histamine H₃ receptor, such as in the treatment of sleep disorders, obesity, and cognitive disorders (Babu G. Sundar et al., 2011).

Antimicrobial Activity

Compounds structurally related to "2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one" have been synthesized and evaluated for their antimicrobial activities. The derivatives, particularly those involving 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, have shown promising results in antimicrobial screening, suggesting their potential use in developing new antimicrobial agents (V. Peesapati & Srikant Venkata Chitty, 2003).

Anticancer Activity

Piperazine-2,6-dione derivatives, which can be structurally related to the compound of interest, have been synthesized and evaluated for their anticancer activity. These derivatives were tested against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells, showing good anticancer activity. This indicates the potential application of these compounds in cancer treatment research (Sandeep Kumar et al., 2013).

Novel Heterocyclic Libraries

The compound and its derivatives are part of a broader effort to explore "unconquered" chemical space in heterocyclic chemistry. Research in this area aims to expand chemical diversity by synthesizing novel bicyclic and polycyclic heteroaromatic rings, potentially leading to new medicinal and material science applications (S. Thorimbert et al., 2018).

Role in Adipose Tissue Development

A study utilizing a low-molecular-weight receptor tyrosine kinase inhibitor structurally related to "2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one" investigated its effect on adipocyte differentiation and adipose tissue development. The inhibitor was found to impair adipocyte differentiation in vitro and reduce adipose tissue development in a murine model, suggesting potential applications in obesity research (H. Lijnen et al., 2011).

properties

IUPAC Name

2-[[(2S)-pyrrolidin-2-yl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c18-14-9-11-5-2-1-3-7-13(11)16-17(14)10-12-6-4-8-15-12/h9,12,15H,1-8,10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRMGTDEFPVLCX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=CC(=O)N(N=C2CC1)C[C@@H]3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one
Reactant of Route 3
Reactant of Route 3
2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one
Reactant of Route 4
Reactant of Route 4
2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one
Reactant of Route 5
2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one
Reactant of Route 6
2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one

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